Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate
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Overview
Description
Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate is a complex organic compound with the molecular formula C₃₇H₃₁N₃O₁₁S₃.2Na. It is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-bis(2-methylphenoxy)aniline.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-5-[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonic acid.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pH levels to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulphonyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in amines .
Scientific Research Applications
Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: The compound is employed in staining techniques for microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate involves its interaction with molecular targets through its azo and sulphonyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Disodium 5-(benzoylamino)-4-hydroxy-3-[[2-(2-methylphenoxy)phenyl]azo]naphthalene-2,7-disulphonate: Similar in structure but with a benzoylamino group instead of a p-tolylsulphonyl group.
Disodium (3Z)-3-{[2,4-bis(2-methylphenoxy)phenyl]hydrazono}-5-{[(4-methylphenyl)sulfonyl]amino}-: Another similar compound with slight variations in the hydrazono and sulfonyl groups.
Uniqueness
The uniqueness of Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it particularly useful in dyeing and staining applications .
Properties
CAS No. |
70210-05-8 |
---|---|
Molecular Formula |
C37H29N3Na2O11S3 |
Molecular Weight |
833.8 g/mol |
IUPAC Name |
disodium;3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C37H31N3O11S3.2Na/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3;;/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
PDIPEOFKXSOHMI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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